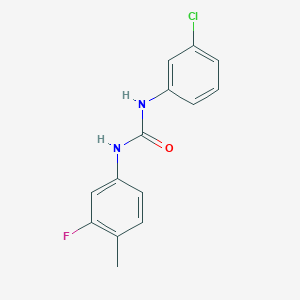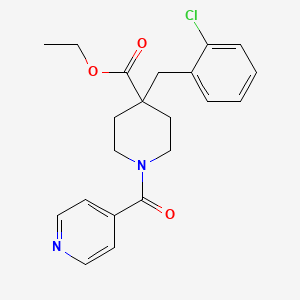![molecular formula C24H22N2O2 B5140570 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B5140570.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide, also known as BZP-TB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. BZP-TB is a benzamide derivative that has shown promise in various biochemical and physiological studies. In
作用机制
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide is not fully understood, but it is believed to interact with specific protein targets in cells. For example, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been shown to bind to the lipid droplet-associated protein perilipin-2, leading to increased fluorescence and imaging of lipid droplets in live cells. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been suggested to inhibit the activity of the protein kinase CK2 by binding to its catalytic subunit.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been shown to have various biochemical and physiological effects, depending on the specific research application. For example, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially through its interaction with specific protein targets. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been suggested to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide in lab experiments is its potential specificity for certain protein targets, which can allow for more targeted and precise research. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been shown to have low toxicity in various cell lines and animal models, which can make it a safer option for research studies. However, one limitation of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide is its relatively high cost compared to other chemical compounds, which can make it less accessible for some researchers.
未来方向
There are several potential future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide. For example, further studies could explore the specific protein targets and mechanisms of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide, as well as its potential applications in various disease models. Additionally, future research could investigate the development of more cost-effective synthesis methods for N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide, which could make it more accessible for researchers. Finally, further studies could explore the potential use of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide as a therapeutic agent in clinical settings, including for the treatment of cancer and neurodegenerative diseases.
合成方法
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide involves the reaction of 4-tert-butylbenzoic acid with 4-aminophenyl-2-benzoxazole in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the desired product. The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide, at room temperature under an inert atmosphere.
科学研究应用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has been used in various scientific research studies, including as a fluorescent probe for imaging lipid droplets in live cells, as a potential inhibitor of the protein kinase CK2, and as a ligand for the G protein-coupled receptor GPR55. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide has shown promise as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-24(2,3)18-12-8-16(9-13-18)22(27)25-19-14-10-17(11-15-19)23-26-20-6-4-5-7-21(20)28-23/h4-15H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLGETLJVOOZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5140501.png)
![3-[(2-chlorobenzyl)oxy]benzonitrile](/img/structure/B5140504.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5140506.png)



![2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5140535.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)

